N-piperidin-3-ylbenzamide hydrochloride
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Overview
Description
N-piperidin-3-ylbenzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and benzamide, an aromatic amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-piperidin-3-ylbenzamide hydrochloride typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. One common method includes the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with an appropriate reagent to introduce the desired substituent at the 3-position.
Acylation Reaction: The piperidine derivative is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form N-piperidin-3-ylbenzamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and recrystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-piperidin-3-ylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzamide moiety can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or benzamide derivatives.
Scientific Research Applications
N-piperidin-3-ylbenzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-piperidin-3-ylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine used as a building block in organic synthesis.
Benzamide: An aromatic amide used in the synthesis of various pharmaceuticals.
N-acylpiperidine: A class of compounds with similar structural features and applications.
Uniqueness
N-piperidin-3-ylbenzamide hydrochloride is unique due to its specific combination of the piperidine and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the development of new therapeutic agents and in the study of its interactions with biological targets .
Properties
IUPAC Name |
N-piperidin-3-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJIGSSKZDCZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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